molecular formula C10H10Br2N2S B1441004 4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1280787-25-8

4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B1441004
M. Wt: 350.07 g/mol
InChI Key: LXVKJHYMWFWMME-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazol-2-amine, which is a heterocyclic compound containing a thiazole ring (a ring of three carbon atoms, one nitrogen atom, and one sulfur atom) attached to an amine group. The 4-bromophenyl group and the N-methyl group are substituents on the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a bromophenyl group, and a methylated amine. The bromine atom on the phenyl ring is likely to be a significant site of reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, thiazole derivatives are known to participate in a variety of chemical reactions. For example, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make this compound relatively heavy and possibly increase its boiling point .

Scientific Research Applications

    Organic Chemistry and Experimental Teaching

    • Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . This reaction has been used in an innovative experiment engaging junior undergraduates .
    • Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
    • Results : It was observed that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

    Pharmaceutical Research

    • Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities .
    • Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

    Synthesis of Tritium Labelled N-Aminopiperidine

    • Application : 4-Bromopiperidine hydrobromide has been used as a precursor in the synthesis of tritium labelled N-aminopiperidine .
    • Method : The specific method of synthesis is not detailed in the source, but it involves using 4-bromopiperidine as a starting material .
    • Results : The successful synthesis of tritium labelled N-aminopiperidine has been reported .

    Study of Mechanical Properties of Polymorphs

    • Application : The mechanical properties of three polymorphs of 4-bromophenyl 4-bromobenzoate have been studied .
    • Method : The intermolecular interactions and crystal packing of the polymorphs were described in the context of their different mechanical properties .
    • Results : The study provided insights into the molecular features of compounds that may be prone to property differentiated polymorphism .

    Synthesis of Deuterium Labeled Piperidine

    • Application : 4-Bromopiperidine hydrobromide has been used as a starting material in the synthesis of deuterium labeled piperidine .
    • Method : The specific method of synthesis is not detailed in the source, but it involves using 4-bromopiperidine as a precursor .
    • Results : The successful synthesis of deuterium labeled piperidine has been reported .

    Study of Property Differentiated Polymorphism

    • Application : The intermolecular interactions and crystal packing of three polymorphs of 4-bromophenyl 4-bromobenzoate have been studied .
    • Method : The study involved describing the intermolecular interactions and crystal packing of the polymorphs in the context of their different mechanical properties .
    • Results : The study provided insights into the molecular features of compounds that may be prone to property differentiated polymorphism .

Future Directions

The study of thiazole derivatives is an active area of research due to their presence in many biologically active compounds. Future research could involve studying the biological activity of this compound and developing methods for its synthesis .

properties

IUPAC Name

4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S.BrH/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7;/h2-6H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVKJHYMWFWMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(C=C2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide
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4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide

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